molecular formula C11H15Cl2N3O B2440426 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 2126178-11-6

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No. B2440426
CAS RN: 2126178-11-6
M. Wt: 276.16
InChI Key: MKLFAYLPGOKBKO-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that is used in scientific research to study the effects of the endocannabinoid system on various physiological processes.

Scientific Research Applications

Synthesis and Molecular Structures

  • The compound is used in the synthesis of reduced bipyrazoles, demonstrating significant charge delocalization and variations in molecular structures, as evidenced by the study of various derivatives (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Tautomerism and Crystal Structure

Crystal and Molecular Studies

  • Detailed crystal and molecular structure analysis of similar compounds, involving density functional method (DFT) studies, provides insights into the molecular geometries and electrostatic potential maps (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Synthesis of Auxin Activities

  • The compound is instrumental in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, showcasing its role in producing compounds with specific biological activities (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Precursor for Synthesis

Anticancer Agent Synthesis

  • The compound is used in the preparation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).

properties

IUPAC Name

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFAYLPGOKBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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